molecular formula C4H8N2O4 B10779362 n-Hydroxy-d-asparagine

n-Hydroxy-d-asparagine

Cat. No.: B10779362
M. Wt: 148.12 g/mol
InChI Key: ZBYVTTSIVDYQSO-UWTATZPHSA-N
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Description

n-Hydroxy-d-asparagine is a derivative of the amino acid asparagine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the asparagine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Hydroxy-d-asparagine typically involves the hydroxylation of d-asparagine. One common method is the reaction of d-asparagine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using specific enzymes that can catalyze the hydroxylation of d-asparagine. These methods are preferred due to their efficiency and environmentally friendly nature compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: n-Hydroxy-d-asparagine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to d-asparagine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of d-asparagine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

n-Hydroxy-d-asparagine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and potential as a biomarker.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with amino acid metabolism in cancer cells.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of n-Hydroxy-d-asparagine involves its interaction with specific enzymes and metabolic pathways. It can act as an inhibitor of asparagine synthetase, thereby affecting the synthesis of asparagine. This inhibition can lead to a reduction in the availability of asparagine, which is crucial for the growth and proliferation of certain cancer cells. The compound may also interact with other metabolic enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

    Asparagine: The parent compound, lacking the hydroxyl group.

    n-Hydroxy-l-asparagine: The l-isomer of n-Hydroxy-d-asparagine.

    Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

(2R)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid

InChI

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1

InChI Key

ZBYVTTSIVDYQSO-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)NO

Canonical SMILES

C(C(C(=O)O)N)C(=O)NO

Origin of Product

United States

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